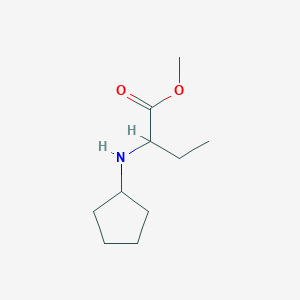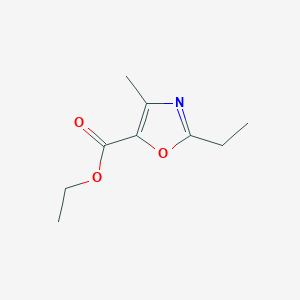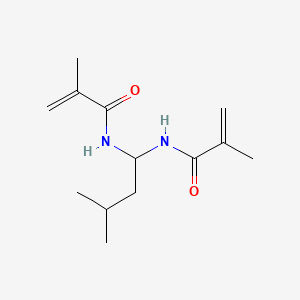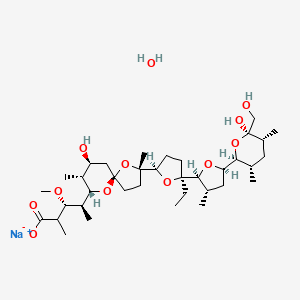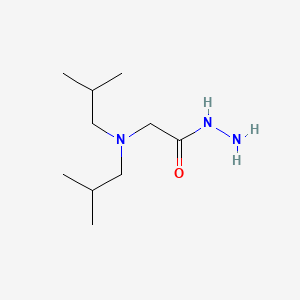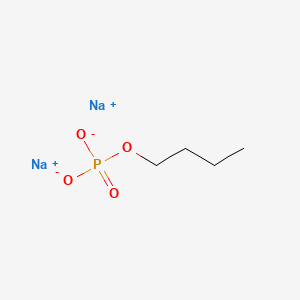
Disodium butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium butyl phosphate, also known as phosphoric acid, monobutyl ester, disodium salt, is an inorganic compound with the molecular formula C4H9Na2O4P. It is a water-soluble compound that exhibits good surface activity and emulsifying properties. This compound is commonly used in various industrial applications, including as a surfactant, wetting agent, and emulsifier .
Méthodes De Préparation
Disodium butyl phosphate can be synthesized through the reaction of phosphoric acid with butanol, followed by neutralization with sodium hydroxide. The general synthetic route involves the esterification of phosphoric acid with butanol to form butyl phosphate, which is then neutralized with sodium hydroxide to yield this compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Disodium butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphorous compounds.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Applications De Recherche Scientifique
Disodium butyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in pharmaceutical formulations and as an excipient in drug delivery systems.
Mécanisme D'action
Disodium butyl phosphate can be compared with other similar compounds such as disodium phosphate, dibutyl phosphate, and trisodium phosphate. While all these compounds share similar phosphate-based structures, this compound is unique due to its specific butyl ester group, which imparts distinct surface-active properties and makes it particularly effective as an emulsifier and wetting agent .
Comparaison Avec Des Composés Similaires
- Disodium phosphate
- Dibutyl phosphate
- Trisodium phosphate
Disodium butyl phosphate stands out for its unique combination of solubility, surface activity, and versatility in various applications.
Propriétés
Numéro CAS |
64114-42-7 |
|---|---|
Formule moléculaire |
C4H9Na2O4P |
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
disodium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
VCFILMCOJAQDAY-UHFFFAOYSA-L |
SMILES canonique |
CCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Numéros CAS associés |
1623-15-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
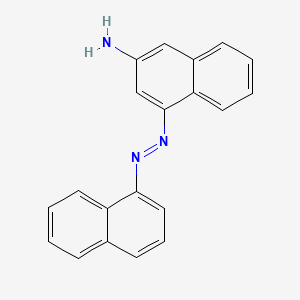
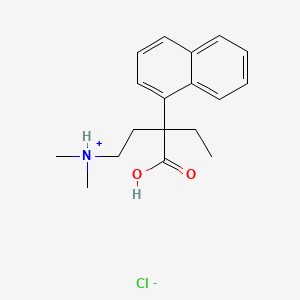
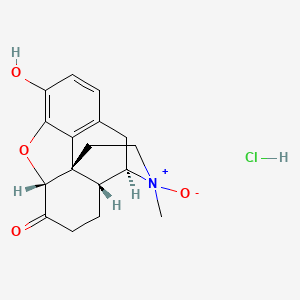

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
